Nitroorotic acid, potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

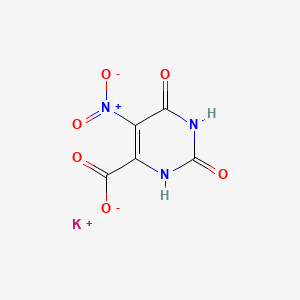

Nitroorotic acid, potassium salt, also known as 5-nitroorotic acid potassium salt monohydrate, is a chemical compound with the molecular formula C5H2KN3O6·H2O and a molecular weight of 257.20 g/mol . It is a derivative of orotic acid, where a nitro group is introduced at the 5-position of the pyrimidine ring. This compound is typically found as a white to yellow powder and is used in various scientific research applications .

Vorbereitungsmethoden

The preparation of nitroorotic acid, potassium salt involves the nitration of orotic acid. The process can be summarized as follows :

Nitration of Orotic Acid: Orotic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the pyrimidine ring.

Formation of Potassium Salt: The resulting nitroorotic acid is then neutralized with potassium hydroxide to form the potassium salt.

The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration reaction and ensure the selective formation of the desired product .

Analyse Chemischer Reaktionen

Reaction Scheme

-

Nitration :

Orotic acid (I)+HNO3H2SO4,50–60∘CNitroorotic acid (II)+H2O

Orotic acid undergoes nitration in a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The reaction occurs at elevated temperatures (40–80°C), introducing a nitro group (-NO₂) at the pyrimidine ring's electrophilic position. -

Neutralization :

Nitroorotic acid+KOH→Nitroorotic acid, potassium salt+H2O

The resulting nitroorotic acid is neutralized with potassium hydroxide (KOH) to form the potassium salt:

Key Reaction Parameters

Advantages of the Modern Process :

-

Safety : Lower reaction temperatures (vs. older methods at 100°C) reduce explosion risks .

-

Purity : Eliminates the need for intermediate drying, yielding >99% pure product .

Characterization and Structural Confirmation

The synthesized this compound is characterized using advanced analytical techniques:

13C-NMR Data

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-2 | 150.1 | Pyrimidine ring carbon |

| C-4 | 151.7 | Pyrimidine ring carbon |

| C-5 | 158.3 | Nitro-substituted carbon |

| C-6 | 162.7 | Carboxylic acid carbon |

Mass Spectrometry (LC-MS/MS)

-

ESI− Mode : Detects molecular ion peak at m/z 155 → 111 (orotic acid) and 170 → 126 (nitroorotic acid) .

-

Collision Energy : Optimized at −47.82 eV for fragmentation analysis .

Conversion to Dipyridamole

-

Condensation : Reacted with diethanolamine under acidic conditions to form the dipyridamole core structure.

-

Purification : Crystallized from ethanol/water mixtures for clinical-grade purity .

Role of this compound :

-

Provides the nitro-substituted pyrimidine moiety critical for dipyridamole’s anticoagulant activity.

-

Enhances reaction kinetics due to improved solubility in polar solvents .

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

Nitroorotic acid is a chemical compound that serves as a key intermediate in the synthesis of dipyridamole . Dipyridamole is the active ingredient in Persantin, a medication used to prevent thrombosis and embolic events, and Aggrenox, which is used for stroke prevention (in combination with acetylsalicylic acid) .

Synthesis of Nitroorotic Acid

Nitroorotic acid is produced through the nitration of orotic acid . A new, improved process for preparing nitroorotic acid involves the nitration of orotic acid, where the reaction temperature is significantly lower than in previous methods . The nitration is conducted at a temperature of about 40-80°C, with a preferred range of 40-60°C, and an even more preferred temperature of 50-60°C .

Advantages of the new process :

- Lower reaction temperature, reducing the need for expensive temperature control systems.

- No special equipment needed for controlling the reaction due to safety issues.

- The process can be conducted as a semi-batch process, where orotic acid is added portionwise, helping to control the reaction and avoid energy peaks.

- The resulting water-containing product can be used directly in the next step without drying, saving time and costs; the product of the subsequent step in the synthesis of dipyridamole does not need to be isolated due to its high purity.

- Sulphuric acid (H2SO4, approx. 98%) and nitric acid (HNO3) are mixed.

- Orotic acid is added portionwise.

- The reaction mixture is heated to 50-55° C. under stirring for 3 hours.

- The reaction mixture is allowed to cool to ambient temperature (about 10-15° C.) and then poured into water under cooling below 30° C.

- The resulting mixture is cooled to about 0-10° C. and stirred slowly.

- The precipitated product is filtered off, washed with a small amount of cold water, and then dried at about 50-60° C.

Other Applications of Orotic Acid and its Derivatives

- Orotic acid derivatives, including salts, are used as medicines . Orotic acid and its potassium salt are used for protein disorders .

- Orotic acid serves as a starting material for the potential commercial bioproduction of uridine 5′-monophosphate (UMP) by microbes .

- The synthesis of amino-5-orotic acid involves catalytic hydrogenation of nitro-5-orotic acid or its alkaline salt in an alkaline liquid medium within a hydrogenation reactor . The alkaline liquid medium is a hydroalcoholic solution of potassium hydroxide, with the volume percentage of alcohol (methanol, ethanol, or their mixtures) being between 15 and 30%, under a hydrogen pressure of 2 MPa and 4 MPa at a temperature between 30°C and 70°C, using a palladium-based catalyst .

Wirkmechanismus

The mechanism of action of nitroorotic acid, potassium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Nitroorotic acid, potassium salt can be compared with other similar compounds, such as:

Orotic Acid: The parent compound, which lacks the nitro group, is a key intermediate in the biosynthesis of pyrimidine nucleotides.

5-Nitrobarbituric Acid: Another nitro-substituted pyrimidine derivative, which has different chemical and biological properties.

5-Nitroisophthalic Acid: A nitro-substituted aromatic compound with distinct reactivity and applications

This compound is unique due to its specific substitution pattern and the presence of both carboxylic acid and nitro functional groups, which confer distinct chemical reactivity and biological activity .

Biologische Aktivität

Nitroorotic acid, specifically in its potassium salt form, is a compound of interest due to its potential biological activities, particularly in relation to metabolic processes and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of nitroorotic acid, potassium salt, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Nitroorotic acid is a derivative of orotic acid, which is a pyrimidine compound involved in the biosynthesis of nucleotides. The structure of nitroorotic acid includes a nitro group that may influence its reactivity and biological interactions. The potassium salt form enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that orotic acid derivatives can inhibit enzymes involved in nucleotide metabolism. For example, they may interact with or inhibit the enzyme orotate phosphoribosyltransferase (OPRTase), which plays a crucial role in pyrimidine nucleotide biosynthesis .

- Antioxidant Properties : Nitroorotic acid has been shown to exhibit superoxide-scavenging activity, suggesting potential antioxidant properties that could mitigate oxidative stress in biological systems .

1. Cardiovascular Health

Studies have demonstrated that potassium salts can have significant effects on cardiovascular health. Potassium-enriched salts are linked to lower blood pressure and improved vascular function. In animal models, such as DOCA-salt hypertensive rats, potassium supplementation has been shown to attenuate hypertension by modulating renal function and electrolyte balance .

2. Metabolic Effects

The metabolic effects of nitroorotic acid, particularly in relation to energy metabolism and fat storage, have been explored. In rodent studies, the administration of orotic acid derivatives has been associated with alterations in fat pad mass and energy expenditure . These findings suggest that nitroorotic acid may influence metabolic pathways relevant to obesity and metabolic syndrome.

Data Table: Biological Activities of Nitroorotic Acid

Case Study 1: Antioxidant Effects

A study investigated the effects of nitroorotic acid on oxidative stress markers in diabetic rats. The results indicated that treatment with nitroorotic acid significantly reduced levels of malondialdehyde (a marker of lipid peroxidation) and increased antioxidant enzyme activities compared to controls. This suggests a protective role against oxidative damage.

Case Study 2: Hypertension Management

In a clinical trial involving patients with hypertension, the administration of potassium-enriched salt (including nitroorotic acid) resulted in statistically significant reductions in systolic and diastolic blood pressure over eight weeks. Participants reported improved overall well-being without adverse effects related to hyperkalemia.

Eigenschaften

CAS-Nummer |

65717-13-7 |

|---|---|

Molekularformel |

C5H2N3O6- |

Molekulargewicht |

200.09 g/mol |

IUPAC-Name |

5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1 |

InChI-Schlüssel |

OPGJGRWULGFTOS-UHFFFAOYSA-M |

SMILES |

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].[K+] |

Kanonische SMILES |

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

65717-13-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.